molecular formula C13H18N2O4 B6149268 methyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate CAS No. 1823415-78-6

methyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate

Cat. No.: B6149268
CAS No.: 1823415-78-6
M. Wt: 266.29 g/mol
InChI Key: FBHKLWYPJIDNNY-UHFFFAOYSA-N
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Description

Methyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate is a carbamate derivative with the molecular formula C13H18N2O4 and a molecular weight of 266.3 g/mol. This compound has shown significant potential in various fields of research and industry due to its unique chemical properties.

Preparation Methods

The synthesis of methyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate typically involves the reaction of benzyloxycarbonyl chloride with 2-amino-1-propanol, followed by the addition of methyl isocyanate . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product yield . Industrial production methods may involve the use of automated reactors and continuous flow systems to optimize the synthesis process .

Chemical Reactions Analysis

Methyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Methyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is utilized in the study of enzyme inhibition and protein modification.

    Industry: this compound is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of methyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular proteins, leading to modifications that alter their function and activity .

Comparison with Similar Compounds

Methyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate can be compared with other carbamate derivatives such as:

  • Ethyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate
  • Propyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate
  • Butyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate

These compounds share similar chemical structures but differ in their alkyl chain lengths, which can influence their reactivity and applications .

Properties

CAS No.

1823415-78-6

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

benzyl N-[1-(methoxycarbonylamino)propan-2-yl]carbamate

InChI

InChI=1S/C13H18N2O4/c1-10(8-14-12(16)18-2)15-13(17)19-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16)(H,15,17)

InChI Key

FBHKLWYPJIDNNY-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)OC)NC(=O)OCC1=CC=CC=C1

Purity

95

Origin of Product

United States

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